molecular formula C14H11FN2O2 B14722576 (E)-N-(2-Fluoro-5-nitrophenyl)-1-(4-methylphenyl)methanimine CAS No. 5375-22-4

(E)-N-(2-Fluoro-5-nitrophenyl)-1-(4-methylphenyl)methanimine

Cat. No.: B14722576
CAS No.: 5375-22-4
M. Wt: 258.25 g/mol
InChI Key: IWTNJOYJACMUDN-UHFFFAOYSA-N
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Description

(E)-N-(2-Fluoro-5-nitrophenyl)-1-(4-methylphenyl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-Fluoro-5-nitrophenyl)-1-(4-methylphenyl)methanimine typically involves the condensation reaction between an amine and an aldehyde or ketone. For this compound, the reaction might involve:

    Starting Materials: 2-Fluoro-5-nitroaniline and 4-methylbenzaldehyde.

    Reaction Conditions: The reaction is usually carried out in the presence of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, under reflux conditions to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-Fluoro-5-nitrophenyl)-1-(4-methylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, potentially altering the compound’s properties.

    Substitution: The fluoro and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Could be explored for its pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: May be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which (E)-N-(2-Fluoro-5-nitrophenyl)-1-(4-methylphenyl)methanimine exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-Fluorophenyl)-1-(4-methylphenyl)methanimine
  • (E)-N-(2-Nitrophenyl)-1-(4-methylphenyl)methanimine
  • (E)-N-(2-Fluoro-5-chlorophenyl)-1-(4-methylphenyl)methanimine

Uniqueness

(E)-N-(2-Fluoro-5-nitrophenyl)-1-(4-methylphenyl)methanimine is unique due to the presence of both fluoro and nitro groups, which can impart distinct electronic and steric properties

Properties

CAS No.

5375-22-4

Molecular Formula

C14H11FN2O2

Molecular Weight

258.25 g/mol

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-1-(4-methylphenyl)methanimine

InChI

InChI=1S/C14H11FN2O2/c1-10-2-4-11(5-3-10)9-16-14-8-12(17(18)19)6-7-13(14)15/h2-9H,1H3

InChI Key

IWTNJOYJACMUDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

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